molecular formula C25H26N6O4S2 B1251002 Didmolamide A

Didmolamide A

Cat. No. B1251002
M. Wt: 538.6 g/mol
InChI Key: QCYRITGWCJOIEV-MABMQTIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didmolamide A is a natural product found in Didemnum molle with data available.

Scientific Research Applications

  • Discovery and Isolation Didmolamide A, along with Didmolamide B, were first identified as novel cyclic hexapeptides isolated from the marine ascidian Didemnum molle collected in Madagascar. These compounds were discovered and their structures were elucidated using various spectroscopic methods including MS, COSY, HMQC, and HMBC. The absolute configurations of all amino acids in these compounds were determined using Marfey's method (Rudi, Chill, Aknin, & Kashman, 2003).

  • Chemical Synthesis The first total synthesis of Didmolamides A and B was achieved through the solid phase assembly of thiazole-containing amino acids and commercially available Fmoc-protected amino acids. This synthesis represented a significant advancement in the field, providing a method for producing these compounds in the laboratory (You & Kelly, 2005).

properties

Molecular Formula

C25H26N6O4S2

Molecular Weight

538.6 g/mol

IUPAC Name

(4S,7R,8S,11S,18S)-4-benzyl-7,11,18-trimethyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione

InChI

InChI=1S/C25H26N6O4S2/c1-12-24-30-18(11-37-24)21(33)28-16(9-15-7-5-4-6-8-15)23-31-19(14(3)35-23)22(34)27-13(2)25-29-17(10-36-25)20(32)26-12/h4-8,10-14,16,19H,9H2,1-3H3,(H,26,32)(H,27,34)(H,28,33)/t12-,13-,14+,16-,19-/m0/s1

InChI Key

QCYRITGWCJOIEV-MABMQTIPSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)CC5=CC=CC=C5)C)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)CC5=CC=CC=C5)C)C

synonyms

didmolamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Didmolamide A
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Didmolamide A
Reactant of Route 6
Didmolamide A

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